molecular formula C9H10ClI B14309179 1-(1-Chloropropan-2-yl)-2-iodobenzene CAS No. 113452-82-7

1-(1-Chloropropan-2-yl)-2-iodobenzene

Cat. No.: B14309179
CAS No.: 113452-82-7
M. Wt: 280.53 g/mol
InChI Key: VKOWZINVXYUQTK-UHFFFAOYSA-N
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Description

1-(1-Chloropropan-2-yl)-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It consists of a benzene ring substituted with a 1-chloropropan-2-yl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Chloropropan-2-yl)-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the initial chlorination of propan-2-ylbenzene to form 1-(1-chloropropan-2-yl)benzene. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactors and continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloropropan-2-yl)-2-iodobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the halogenated groups to hydrogen atoms, yielding the parent hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of the parent hydrocarbon, propan-2-ylbenzene.

Scientific Research Applications

1-(1-Chloropropan-2-yl)-2-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Chloropropan-2-yl)-2-iodobenzene involves its interaction with molecular targets through its halogenated groups. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular processes, making the compound a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Chloropropan-2-yl)benzene: Lacks the iodine atom, making it less reactive in certain halogenation reactions.

    2-Iodopropan-2-ylbenzene: Similar structure but with different substitution patterns, leading to distinct chemical properties.

    1-Chloro-2-iodobenzene: Contains both chlorine and iodine but lacks the propan-2-yl group, resulting in different reactivity and applications.

Uniqueness

1-(1-Chloropropan-2-yl)-2-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in both synthetic and biological contexts, making it a versatile compound in research and industrial applications.

Properties

CAS No.

113452-82-7

Molecular Formula

C9H10ClI

Molecular Weight

280.53 g/mol

IUPAC Name

1-(1-chloropropan-2-yl)-2-iodobenzene

InChI

InChI=1S/C9H10ClI/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3

InChI Key

VKOWZINVXYUQTK-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C1=CC=CC=C1I

Origin of Product

United States

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